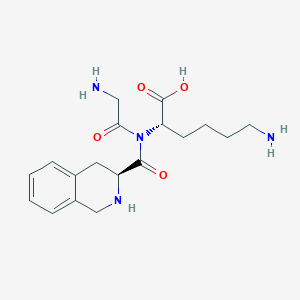
(S)-6-Amino-2-((S)-N-(2-aminoacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6-Amino-2-((S)-N-(2-aminoacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino acid moiety and a tetrahydroisoquinoline ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Amino-2-((S)-N-(2-aminoacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common synthetic routes may involve the use of protecting groups such as Boc (tert-butoxycarbonyl) for the amino groups and Fmoc (9-fluorenylmethoxycarbonyl) for the carboxyl groups. The reaction conditions often require the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate peptide bond formation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S)-6-Amino-2-((S)-N-(2-aminoacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-6-Amino-2-((S)-N-(2-aminoacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for investigating protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a component in specialized chemical formulations.
Mecanismo De Acción
The mechanism of action of (S)-6-Amino-2-((S)-N-(2-aminoacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-6-Amino-2-((S)-N-(2-aminoacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)pentanoic acid
- (S)-6-Amino-2-((S)-N-(2-aminoacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)butanoic acid
- (S)-6-Amino-2-((S)-N-(2-aminoacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)propanoic acid
Uniqueness
The uniqueness of (S)-6-Amino-2-((S)-N-(2-aminoacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexanoic acid lies in its specific structure, which combines an amino acid moiety with a tetrahydroisoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H26N4O4 |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[(2-aminoacetyl)-[(3S)-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H26N4O4/c19-8-4-3-7-15(18(25)26)22(16(23)10-20)17(24)14-9-12-5-1-2-6-13(12)11-21-14/h1-2,5-6,14-15,21H,3-4,7-11,19-20H2,(H,25,26)/t14-,15-/m0/s1 |
Clave InChI |
JFKBPEYVAKMWNR-GJZGRUSLSA-N |
SMILES isomérico |
C1[C@H](NCC2=CC=CC=C21)C(=O)N([C@@H](CCCCN)C(=O)O)C(=O)CN |
SMILES canónico |
C1C(NCC2=CC=CC=C21)C(=O)N(C(CCCCN)C(=O)O)C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B12918031.png)
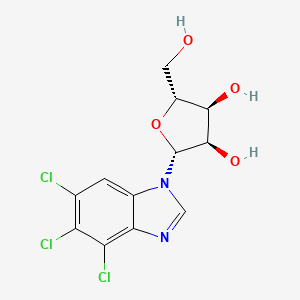
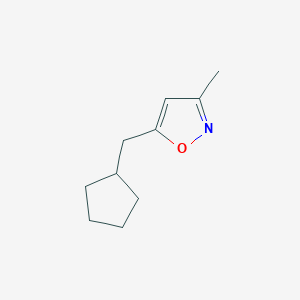
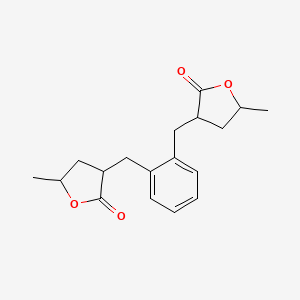
![6-(7-chloro-1,8-naphthyridin-2-yl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B12918048.png)
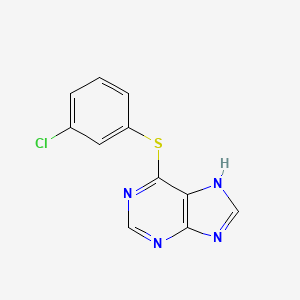
![5-([1,1'-Biphenyl]-4-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B12918065.png)
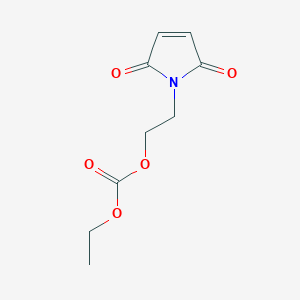
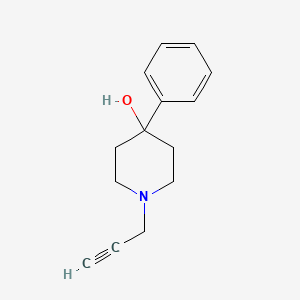
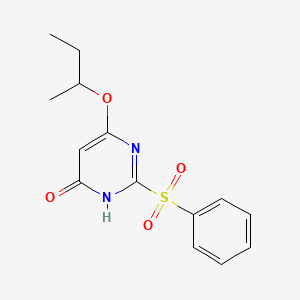
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-8-methylquinoline-4-carboxylic acid](/img/structure/B12918109.png)
![5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde](/img/structure/B12918114.png)
![1-Methyl-2-(methylsulfanyl)-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12918131.png)
![N-[2-(Diethylamino)-4-methoxypyrimidin-5-yl]pyridine-4-carboxamide](/img/structure/B12918133.png)
